7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one
Description
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one is a coumarin derivative characterized by a diethylamino electron-donating group at position 7 and a thiophene-3-carbonyl electron-withdrawing substituent at position 2. This structure creates a push-pull electronic system, enhancing its photophysical properties, such as fluorescence quantum yield and Stokes shift, making it suitable for applications in sensors, biomarkers, and optoelectronic devices .
Properties
IUPAC Name |
7-(diethylamino)-3-(thiophene-3-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-3-19(4-2)14-6-5-12-9-15(18(21)22-16(12)10-14)17(20)13-7-8-23-11-13/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWYGWOZQAYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-7-(Diethylamino)-2H-Chromen-2-One (Cou-Brom)
The preparation of 7-(diethylamino)-3-(thiophene-2-carbonyl)-2H-chromen-2-one begins with the synthesis of the intermediate 3-bromo-7-(diethylamino)-2H-chromen-2-one (Cou-Brom). This compound is derived from 4-(diethylamino)-2-hydroxybenzaldehyde through a two-step bromination and cyclization process. The bromination step introduces a reactive halogen at the 3-position of the coumarin scaffold, enabling subsequent cross-coupling reactions.
Key Reaction Conditions :
Direct Arylation with Thiophene Derivatives
The critical step involves substituting the bromine atom in Cou-Brom with a thiophene-2-carbonyl moiety via palladium-catalyzed direct arylation. This method avoids pre-functionalized coupling partners, streamlining the synthesis.
Reaction Parameters :
| Parameter | Value/Detail |
|---|---|
| Catalyst | PdCl(C₃H₅) with bis(diphenylphosphino)butane (dppb) |
| Base | Potassium acetate (KOAc) |
| Solvent | N,N-Dimethylacetamide (DMA) |
| Temperature | 140–150°C |
| Reaction Time | 24–36 hours |
| Yield | 55% (after silica gel chromatography) |
Mechanistic Insights :
The palladium catalyst facilitates C–H bond activation at the α-position of the thiophene carbonyl group, enabling coupling with the brominated coumarin. The dppb ligand enhances catalytic efficiency by stabilizing the palladium intermediate.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Palladium-Catalyzed | 55% | High | Moderate |
| Condensation | ~40%* | Moderate | Low |
Environmental and Economic Considerations
-
Palladium-Catalyzed Route : Requires costly Pd catalysts but minimizes waste through atom-efficient coupling.
-
Condensation Route : Lower catalyst costs but generates stoichiometric amounts of HCl byproducts.
Purification and Characterization
Chromatographic Techniques
Final products are purified using silica gel column chromatography with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) ensures >95% purity.
Spectroscopic Validation
-
¹H NMR : Distinct signals for diethylamino protons (δ 1.2–1.4 ppm, triplet) and thiophene aromatic protons (δ 7.3–7.9 ppm).
Industrial Production Considerations
Chemical Reactions Analysis
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
Chemistry
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one serves as a photoinitiator in two-photon lithography. This application allows for the fabrication of complex three-dimensional nanostructures, which are essential in microelectronics and nanotechnology.
| Application | Description |
|---|---|
| Photoinitiator | Used in two-photon lithography for creating nanostructures |
Biology
In biological research, this compound acts as a fluorescent probe for detecting chloride ions and other anions. Its ability to fluoresce upon binding with specific ions makes it valuable in biochemical assays, enabling researchers to study ion concentrations within various biological systems.
| Application | Description |
|---|---|
| Fluorescent Probe | Detects chloride ions in biochemical assays |
Medicine
The compound's fluorescent properties are harnessed in imaging techniques to study cellular processes and molecular interactions. This application is particularly relevant in cancer research, where understanding cellular dynamics can lead to better diagnostic and therapeutic strategies.
| Application | Description |
|---|---|
| Imaging Techniques | Used to visualize cellular processes in medical research |
Industry
In industrial applications, 7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one is employed in photoreduction processes for the production of nanocomposites. These materials have diverse applications, including catalysis and material science.
| Application | Description |
|---|---|
| Photoreduction Processes | Production of gold-containing nanocomposites |
Case Study 1: Fluorescent Probes in Cellular Imaging
A study demonstrated the effectiveness of 7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one as a fluorescent probe for imaging cellular chloride ion concentrations. The results indicated that this compound could significantly enhance the resolution of imaging techniques used in live-cell studies.
Case Study 2: Nanostructure Fabrication
Research on two-photon lithography highlighted the role of this compound as a photoinitiator, showcasing its ability to create intricate nanostructures with high fidelity. The study emphasized its potential applications in developing advanced materials for electronics.
Mechanism of Action
The mechanism by which 7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one exerts its effects involves its ability to absorb light and undergo photochemical reactions. Upon light absorption, the compound transitions to an excited state, leading to the formation of reactive radicals. These radicals can initiate free radical polymerization, a process crucial for its application in photoinitiation and lithography . The molecular targets and pathways involved include the interaction with monomers like pentaerythritol triacrylate, facilitating the formation of polymer chains .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic behavior of coumarin derivatives is heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis:
Key Observations :
Fluorescence and Photophysical Properties
Fluorescence efficiency depends on substituent-induced conjugation and rigidity:
Key Observations :
- The thiophene-3-carbonyl group likely red-shifts emission compared to benzoyl or acetyl derivatives due to enhanced conjugation .
- Trifluoroacetyl derivatives exhibit high quantum yields but require structural coplanarity for optimal performance .
- DTBO’s red-shifted emission (~650 nm) is critical for matching the absorption spectra of non-fullerene acceptors in OSCs .
Biological Activity
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique chemical structure and fluorescent properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
- IUPAC Name : 7-(diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one
- Molecular Formula : C18H17NO3S
- Molecular Weight : 327.4 g/mol
- CAS Number : 77820-11-2
- Fluorescence : Exhibits fluorescence at a maximum wavelength of 521 nm under light excitation .
The biological activity of this compound is primarily attributed to its ability to absorb light and undergo photochemical reactions. Upon excitation, it forms reactive radicals that can initiate various biological processes, including free radical polymerization and interaction with cellular components.
Anticancer Activity
Recent studies have indicated that coumarin derivatives, including 7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one, exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound has shown cytotoxic effects on cancer cell lines such as PC3 and DU145. In vitro studies report IC50 values indicating effective inhibition of cell proliferation at varying time points (24h, 48h, and 72h) .
| Cell Line | Time (h) | IC50 (μg/mL) |
|---|---|---|
| PC3 | 24 | 40.1 ± 7.9 |
| 48 | 27.05 ± 3.9 | |
| 72 | 26.43 ± 2.1 | |
| DU145 | 24 | 98.14 ± 48.3 |
| 48 | 62.5 ± 17.3 | |
| 72 | 41.85 ± 7.8 |
This suggests a potential for developing this compound as an anticancer agent through further structural modifications and optimization.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- In Vitro Studies : The compound demonstrated significant antibacterial activity, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤6.25 |
| Escherichia coli | ≤6.25 |
| Klebsiella pneumoniae | ≤6.25 |
These findings highlight its potential application in treating bacterial infections.
Case Studies
A study focusing on the synthesis of hybrid compounds involving the coumarin scaffold indicated that derivatives of this compound could target multiple pathways in cancer cells, particularly those involved in apoptosis and cell cycle regulation . These derivatives were shown to inhibit specific proteins associated with tumor growth and metastasis.
Q & A
Q. Intermolecular Interactions
- π-π stacking : Distance of 3.5–3.8 Å between aromatic rings.
- Hydrogen bonding : N–H···O interactions (2.8–3.1 Å) stabilize the lattice .
What spectroscopic techniques are used to resolve contradictions in electronic property analyses (e.g., fluorescence vs. computational predictions)?
Q. Methodological Approach
- Steady-State Fluorescence : Emission maxima (e.g., 506 nm in DMSO) confirm intramolecular charge transfer (ICT) from diethylamino (donor) to thiophenecarbonyl (acceptor) .
- Time-Resolved Spectroscopy : Fluorescence lifetimes (τ ≈ 2.8 ns) differentiate radiative vs. non-radiative decay pathways .
- DFT Calculations : B3LYP/6-311+G(d,p) models predict HOMO-LUMO gaps (~3.2 eV) and validate experimental Stokes shifts. Discrepancies arise from solvent effects (e.g., polarity-induced band shifts), requiring corrections via PCM (Polarizable Continuum Model) .
How can this compound be functionalized for selective ion sensing, and what validation methods ensure sensor efficacy?
Q. Advanced Functionalization Strategies
- Post-Synthetic Modifications : Bromination at the thiophene 5-position (86% yield) enables Suzuki coupling with aryl boronic acids (e.g., 3-nitrophenyl) to introduce recognition sites .
- Probe Design : Derivatives like COPYR (pyrazolone-coupled coumarin) detect Cr³⁺ via fluorescence quenching (LOD = 12 nM) in live A-549 cells, validated by confocal microscopy .
Q. Validation Metrics
- Stoichiometry : Job’s plot analysis confirms 1:1 ligand-metal binding.
- Selectivity : Competitive ion assays (e.g., Zn²⁺, Fe³⁺) rule out cross-reactivity .
What computational frameworks model its solvatochromic behavior, and how do solvent parameters influence emission?
Q. DFT/MD Workflow
- Solvent Polarity Scaling : Use ET(30) scales to correlate emission shifts with solvent polarity. For example, λₑₘ shifts from 490 nm (hexane) to 520 nm (methanol) due to stabilized ICT states .
- Molecular Dynamics (MD) : Simulate solute-solvent interactions (e.g., H-bonding with DMSO) to predict Stokes shifts within ±5 nm accuracy .
How do structural variations (e.g., trifluoroacetyl vs. thiophene substituents) impact photophysical properties?
Q. Comparative Analysis
What crystallization strategies produce phase-pure material for device applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
